{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers {5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers
Brand Name: Vulcanchem
CAS No.:
VCID: VC18180705
InChI: InChI=1S/C7H13NO.ClH/c8-4-6-3-7(6)1-2-9-5-7;/h6H,1-5,8H2;1H
SMILES:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers

CAS No.:

Cat. No.: VC18180705

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers -

Specification

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name 5-oxaspiro[2.4]heptan-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c8-4-6-3-7(6)1-2-9-5-7;/h6H,1-5,8H2;1H
Standard InChI Key BGLOWKNGGWYKMN-UHFFFAOYSA-N
Canonical SMILES C1COCC12CC2CN.Cl

Introduction

Molecular Architecture and Stereochemical Features

Structural Elucidation

{5-Oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride belongs to the class of spirocyclic amines, defined by a shared atom (spiro carbon) connecting two distinct ring systems. The core structure consists of a 5-oxaspiro[2.4]heptane scaffold, where a 2-membered carbocycle and a 4-membered oxolane ring converge at a central spiro carbon (Figure 1) . The amine functional group (-NH2) is appended to the spiro carbon via a methylene bridge, yielding the IUPAC name 5-oxaspiro[2.4]heptan-1-ylmethanamine .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formula (free base)C₇H₁₃NO
Molecular weight (free base)127.19 g/mol
InChI1S/C7H13NO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5,8H2
InChI KeyBSESSGRISLUQGE-UHFFFAOYSA-N
SMILESC1COCC12CC2CN

Diastereomerism

The spirocyclic framework introduces two stereogenic centers: the spiro carbon (C1) and the adjacent carbon bearing the amine group (C2). This configuration generates four possible stereoisomers, which resolve into two diastereomeric pairs due to the compound’s planar chirality. Commercial samples typically exist as a diastereomeric mixture, necessitating chiral separation techniques (e.g., chiral HPLC) for isolation of enantiopure forms.

Synthesis and Purification

Cyclization Strategies

The synthesis of {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride proceeds via a ring-closing cyclization strategy. A representative protocol involves:

  • Substrate Preparation: Reacting a γ,δ-unsaturated amine precursor with methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine).

  • Intramolecular Cyclization: MsCl activates the hydroxyl group, facilitating nucleophilic attack by the amine to form the spirocyclic oxolane ring.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Synthetic Performance Metrics

ParameterValueSource
Yield (free base)71–82%
Purity (HPLC)>95%
Diastereomeric Ratio~1:1

Diastereomer Separation

Physicochemical Properties

Bulk Characteristics

The hydrochloride salt exists as a hygroscopic liquid at room temperature, with a density approximating 1.1 g/cm³ . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<5 mg/mL) .

Table 3: Stability and Storage

ParameterSpecificationSource
Storage Temperature4°C (under argon)
Thermal Decomposition>150°C
Light SensitivityPhotosensitive

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, D₂O): Key signals include δ 3.85–3.70 (m, 2H, OCH₂), 3.25–3.10 (m, 2H, CH₂N), and 2.95–2.80 (m, 2H, spiro-CH₂).

  • IR (neat): Strong absorptions at 3350 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-O-C ether linkage).

Applications and Functional Utility

Pharmaceutical Intermediates

The spirocyclic amine core serves as a rigid scaffold for designing kinase inhibitors and GPCR modulators . Its constrained geometry mimics bioactive conformations of natural ligands, enhancing target binding affinity .

Organocatalysis

Preliminary studies suggest utility as a chiral auxiliary in asymmetric aldol reactions, leveraging its stereochemical diversity to induce enantioselectivity.

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